CGP-53353

Diabetic Complications Vascular Biology Kinase Signaling

CGP-53353 is a potent, ATP-competitive PKCβII inhibitor (IC50=0.41μM) with 9.3-fold selectivity over PKCβI. Distinct from 4,5-substituted DAPH-2 analog, it uniquely enables isoform-specific interrogation of hyperglycemia-induced vascular dysfunction at 1μM in vitro. Dual EGFR inhibition (0.7μM) supports signaling pathway deconvolution. Avoid non-selective staurosporine; choose CGP-53353 for precise, validated results in diabetic atherosclerosis research.

Molecular Formula C20H13F2N3O2
Molecular Weight 365.3 g/mol
CAS No. 145915-60-2
Cat. No. B1668519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-53353
CAS145915-60-2
Synonyms4,5-dianilinophthalimide
CGP 52411
CGP 53353
CGP 54211
CGP-52411
CGP53353
DAPH1
Molecular FormulaC20H13F2N3O2
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F
InChIInChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)
InChIKeyRONQPWQYDRPRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5,6-Bis(4-fluoroanilino)isoindole-1,3-dione (CAS 145915-60-2): A Selective PKCβII Inhibitor for Diabetic Atherosclerosis Research


5,6-Bis(4-fluoroanilino)isoindole-1,3-dione, also designated as CGP-53353 or DAPH-7, is a symmetrical phthalimide-based small molecule [1]. It functions as a potent and selective ATP-competitive inhibitor of protein kinase C beta II (PKCβII), demonstrating an IC50 of 0.41 μM for PKCβII compared to 3.8 μM for the closely related PKCβI isoform . The compound also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR) with an IC50 of 0.7 μM . In cellular models relevant to diabetic complications, CGP-53353 suppresses high glucose-induced vascular smooth muscle cell proliferation and DNA synthesis .

The Critical Need for 5,6-Bis(4-fluoroanilino)isoindole-1,3-dione: Why PKCβII Selectivity is Non-Negotiable


The functional interchangeability of phthalimide-based kinase inhibitors is precluded by their unique substitution patterns, which dictate a sharp divergence in primary target engagement. For instance, the 4,5-substituted analog (DAPH-2) is characterized primarily as a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1], whereas the 5,6-substituted isomer (CGP-53353/DAPH-7) demonstrates a distinct profile as a potent PKCβII inhibitor . Furthermore, broad-spectrum PKC inhibitors like staurosporine inhibit PKC isoforms at low nanomolar concentrations (IC50 2-6 nM) but lack isoform selectivity, inducing pleiotropic cellular effects that confound experimental interpretation . These structural and pharmacological disparities necessitate precise compound selection based on quantitative selectivity data rather than generic class-level assumptions.

Quantitative Differentiation of 5,6-Bis(4-fluoroanilino)isoindole-1,3-dione: A Comparative Evidence Guide


PKCβII vs. PKCβI Isoform Selectivity: A 9.3-Fold Window for Targeted Inhibition

CGP-53353 exhibits a 9.3-fold selectivity for inhibiting PKCβII over the PKCβI isoform. This differential activity is critical for experimental designs aiming to dissect the specific role of PKCβII in pathological processes such as diabetic atherosclerosis . In contrast, broad-spectrum inhibitors like staurosporine do not provide this isoform-level discrimination, inhibiting PKCα, PKCγ, and PKCη with IC50 values ranging from 2 to 5 nM .

Diabetic Complications Vascular Biology Kinase Signaling

Kinase Panel Selectivity: A >120-Fold Margin Against Major Off-Target Kinases

CGP-53353 demonstrates a clean selectivity profile against a panel of diverse kinases. It inhibits protein kinase A (PKA), casein kinase I and II, c-src, c-lyn, c-fgr, and v-abl kinases only at concentrations exceeding 50 μM . This represents a greater than 120-fold selectivity margin relative to its primary target, PKCβII (IC50 = 0.41 μM). This is in stark contrast to the related analog DAPH-1 (CGP52411), which inhibits PKC isozymes with an IC50 of 80 μM , highlighting the superior PKC-targeting potency conferred by the 5,6-bis(4-fluoroanilino) substitution pattern.

Kinase Selectivity Chemical Biology Assay Development

Dual PKCβII/EGFR Inhibition Profile: Quantifying a Unique Polypharmacology

CGP-53353 possesses a quantifiable dual inhibitory activity against both PKCβII (IC50 = 0.41 μM) and EGFR (IC50 = 0.7 μM) . This contrasts with the primary selectivity of its 4,5-substituted structural isomer, DAPH-2, which is characterized predominantly as an EGFR inhibitor [1]. The 1.7-fold difference in IC50 values for PKCβII versus EGFR provides a defined polypharmacological profile that may be advantageous for research in disease contexts where both pathways are implicated, such as certain cancers and diabetic vascular complications.

Polypharmacology Signal Transduction Cancer Biology

Functional Efficacy in a Diabetic Cellular Model: Inhibition of Glucose-Induced Proliferation

CGP-53353 at a concentration of 1 μM effectively inhibits high glucose-induced cell proliferation and DNA synthesis in A10 rat aortic smooth muscle cells . This functional readout validates the biochemical potency in a physiologically relevant disease model. While other PKC inhibitors like ruboxistaurin (LY333531) exhibit higher biochemical potency (IC50 ~5 nM for PKCβII) , the effective concentration of CGP-53353 in this specific cellular assay is well-defined, providing a reproducible benchmark for in vitro diabetic atherosclerosis research.

Diabetic Atherosclerosis Vascular Smooth Muscle Cellular Proliferation

Strategic Applications for 5,6-Bis(4-fluoroanilino)isoindole-1,3-dione in Targeted Research


Dissecting PKCβII-Specific Signaling in Diabetic Vascular Complications

Researchers investigating the role of PKCβII in hyperglycemia-induced vascular dysfunction can employ CGP-53353 to achieve selective inhibition of this isoform with a 9.3-fold window over PKCβI . The compound's validated efficacy at 1 μM in inhibiting glucose-induced proliferation of A10 vascular smooth muscle cells provides a defined experimental condition for in vitro diabetic atherosclerosis models . This application leverages the compound's specific selectivity profile, which is not attainable with non-selective PKC inhibitors like staurosporine.

Investigating PKCβII and EGFR Pathway Crosstalk in Signal Transduction

In studies focused on the interplay between PKC and EGFR signaling, CGP-53353 serves as a valuable chemical probe due to its quantifiable dual inhibitory activity (IC50 PKCβII = 0.41 μM; EGFR = 0.7 μM) . This balanced polypharmacology is distinct from the primary EGFR selectivity of its structural analog DAPH-2 [1], enabling researchers to simultaneously probe both pathways and compare the effects to more selective single-target inhibitors to deconvolute signaling networks.

Use as a Reference Standard in Kinase Selectivity Profiling Assays

For screening laboratories and core facilities performing kinase selectivity panels, CGP-53353 is a well-characterized reference compound. Its known IC50 of 0.41 μM for PKCβII and >50 μM for a panel of off-target kinases (PKA, casein kinases, src-family kinases) provides a reliable benchmark for assay validation and for assessing the selectivity of novel PKC inhibitors. This contrasts with the broad nanomolar potency of staurosporine, which is less useful for calibrating isoform-selective assays.

In Vivo Modeling of Diabetic Cardiomyopathy and Ischemia-Reperfusion Injury

CGP-53353 has been employed alongside ruboxistaurin in preclinical studies to investigate the role of PKCβ2 in diabetic myocardial ischemia-reperfusion injury [2]. In these models, both CGP-53353 and PKCβ2 siRNA were shown to decrease apoptotic cells and mitigate mitochondrial injury in high glucose-exposed H9C2 cells, providing a functional validation for the compound's use in exploring cardioprotective mechanisms in a diabetic context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP-53353

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.